Enhanced Lipophilicity (LogP) of 2-Isopropyl-1H-indole Versus Unsubstituted Indole and 2-Methylindole
The introduction of an isopropyl group at the C2 position significantly increases the compound's lipophilicity. The computed XLogP3 value for 2-Isopropyl-1H-indole is 3.3 [1], compared to 2.1 for unsubstituted indole [2] and approximately 2.5 for 2-methylindole [3]. This difference of 1.2 log units relative to indole translates to a theoretical >10-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.3 (XLogP3) |
| Comparator Or Baseline | Indole: 2.1 (XLogP); 2-Methylindole: 2.5 (LogP) |
| Quantified Difference | +1.2 vs. indole; +0.8 vs. 2-methylindole |
| Conditions | Computed values from authoritative databases (PubChem, ChemSpider) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts chromatographic retention time, solubility in organic media, and is a key parameter for predicting passive membrane permeability in early drug discovery.
- [1] PubChem. (2025). 2-Isopropyl-1H-indole (Compound Summary). XLogP3 Value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-1H-indole View Source
- [2] PlantaeDB. (2025). Indole (Compound Summary). XlogP Value. Retrieved from https://plantaedb.com/compound/indole View Source
- [3] ZINC Database. (2025). 2-Methylindole (ZINC1088076). LogP Value. Retrieved from https://zinc.docking.org/substances/ZINC000001088076/ View Source
